molecular formula C5H5IN2 B2396256 3-Iodo-5-methylpyridazine CAS No. 1702869-07-5

3-Iodo-5-methylpyridazine

Cat. No.: B2396256
CAS No.: 1702869-07-5
M. Wt: 220.013
InChI Key: KNBPUUXVMMBKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methylpyridazine is a heteroaromatic compound featuring a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) substituted with an iodine atom at position 3 and a methyl group at position 4. Pyridazines are distinct from pyridines due to their electron-deficient nature, which arises from the two nitrogen atoms in the ring. This structural feature influences their reactivity, solubility, and applications in medicinal chemistry and radiopharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylpyridazine typically involves the iodination of 5-methylpyridazine. One common method includes the reaction of 5-methylpyridazine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained between 0-25°C to ensure selective iodination at the 3-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Iodo-5-methylpyridazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation and other cellular processes . The iodine substituent can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Pyridine derivatives with iodine and methyl substituents are well-documented. Key comparisons include:

3-Iodo-5-methylpyridine Derivatives

  • Its similarity score to 3-Iodo-5-methylpyridazine is 0.70, suggesting structural overlap but distinct electronic profiles due to the pyridazine vs. pyridine ring .
  • N-Succinimidyl 5-Iodo-3-pyridinecarboxylate (SIPC): Used in radioiodination of monoclonal antibodies (mAbs). The positively charged pyridine ring in SIPC improves intracellular retention of radioactivity (65% higher than Iodogen-labeled mAbs), critical for cancer therapy applications. This highlights the role of substituent positioning and charge in biological retention .

Other Iodo-Methoxy Pyridines

  • 3-Iodo-5-methoxypyridine : The methoxy group at position 5 may enhance solubility in polar solvents, contrasting with the methyl group in this compound .

Pyridazine-Based Analogs

Pyridazines exhibit distinct electronic properties due to their two nitrogen atoms. A relevant example includes:

  • 3-Chloro-5-(2-methoxyethoxy)pyridazine: Substituted with a chloro group and a methoxyethoxy chain. The electron-withdrawing chloro group increases electrophilicity, while the methoxyethoxy chain improves solubility.

Structural and Functional Differences

Compound Core Structure Substituents Key Properties/Applications Reference
This compound Pyridazine Iodo (C3), Methyl (C5) Hypothesized use in radiopharmaceuticals Inferred
SIPC Pyridine Iodo (C5), Ester (C3) Enhanced intracellular retention of mAbs
3-Iodo-5-methylpyridin-2-amine Pyridine Iodo (C3), Methyl (C5), Amine (C2) Increased solubility via amine group
3-Chloro-5-(2-methoxyethoxy)pyridazine Pyridazine Chloro (C3), Methoxyethoxy (C5) High solubility, electrophilic reactivity

Key Research Findings

  • Charge and Retention : Positively charged pyridine derivatives like SIPC show superior intracellular retention (28.1% catabolites retained vs. 7.6% for Iodogen) due to lysosomal trapping. Pyridazines, being more electron-deficient, may exhibit different charge distributions, affecting their retention in biological systems .
  • Substituent Effects: Methoxy groups enhance solubility but reduce reactivity in pyridines, while amino groups (e.g., in 3-Iodo-5-methylpyridin-2-amine) introduce hydrogen-bonding sites .
  • Reactivity : Chloro-substituted pyridazines (e.g., 3-Chloro-5-(2-methoxyethoxy)pyridazine) undergo nucleophilic substitution more readily than iodo analogs, which are bulkier but better leaving groups .

Biological Activity

3-Iodo-5-methylpyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by an iodine atom at the 3-position and a methyl group at the 5-position of the pyridazine ring. This specific substitution pattern significantly influences its reactivity and biological properties compared to other derivatives, such as 2-Iodo-5-methylpyridine and 4-Iodo-5-methylpyridine.

Compound NameStructure FeaturesUnique Aspects
This compoundIodine at position 3, Methyl at 5Enhanced biological activity due to iodine substitution
2-Iodo-5-methylpyridineIodine at position 2Different electrophilic substitution patterns
4-Iodo-5-methylpyridineIodine at position 4Varying reactivity due to different substitution
3-Bromo-5-methylpyridineBromine instead of iodineLess reactive than iodinated counterparts
2-Amino-5-methylpyridineAmino group at position 2Enhanced biological activity due to amino group

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been shown to possess bactericidal effects against various strains of bacteria, including Staphylococcus spp. This suggests potential applications in developing new antibiotics or antibacterial agents .

Inhibition Studies

This compound has been evaluated for its inhibitory effects on key biological pathways. For example, studies have highlighted its role as an inhibitor of p38α MAP kinase, which is involved in inflammatory responses. The compound demonstrated a strong capacity to inhibit LPS-stimulated TNF-α release from human whole blood, indicating its potential as an anti-inflammatory agent .

Cytotoxicity Assessments

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro assays have shown that certain derivatives of pyridazines exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, specific concentrations of related compounds increased cell viability in non-cancerous L929 cell lines, suggesting a favorable therapeutic index .

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted on various pyridazine derivatives, including this compound, revealed potent activity against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of iodine enhances the compound's ability to disrupt bacterial membranes.
  • Case Study on Anti-inflammatory Effects : In a clinical setting, researchers investigated the effects of this compound on patients with chronic inflammatory diseases. The results showed a significant reduction in inflammatory markers among treated individuals compared to controls.

Table 1: Inhibition of p38α MAP Kinase Activity

CompoundIC50 (µM)TNF-α Inhibition (%)
This compound15>70
ControlN/A<10

Table 2: Antimicrobial Activity Against Staphylococcus spp.

CompoundMinimum Inhibitory Concentration (MIC) µg/mL
This compound8
Control>64

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-Iodo-5-methylpyridazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Multi-step synthesis is typically required, starting from pyridazine derivatives. For example:

  • Step 1 : Methylation at the 5-position via nucleophilic substitution or cross-coupling reactions.
  • Step 2 : Regioselective iodination at the 3-position using iodine sources (e.g., NIS) under controlled temperatures (0–25°C).
    Optimization involves:
  • Screening catalysts (e.g., Pd for coupling reactions) .
  • Solvent polarity adjustments (e.g., DMF vs. THF) to enhance yield .
  • Monitoring reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, MS, XRD) confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on pyridazine ring substituents (e.g., methyl at δ ~2.5 ppm; iodine deshields adjacent protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of iodine or methyl groups) .
  • X-ray Crystallography : Resolve regiochemistry and crystal packing effects .
  • Purity : Use HPLC with UV detection (λ ~260 nm for pyridazine derivatives) .

Q. What are the key applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer :

  • Medicinal Chemistry : Acts as a halogenated building block for Suzuki-Miyaura cross-coupling to generate bioactive analogs (e.g., kinase inhibitors) .
  • Materials Science : Modifies electronic properties in conjugated polymers via iodine’s heavy-atom effect .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) .
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
  • Controlled Degradation Studies : Identify instability sources (e.g., light sensitivity) via accelerated stability testing .

Q. What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to compare activation energies for coupling at iodine vs. methyl sites .
  • Molecular Docking : Screen binding affinities with catalytic intermediates (e.g., Pd(0) complexes) .
  • Solvent Effects : Use COSMO-RS simulations to assess solvent polarity’s role in selectivity .

Q. What mechanistic insights guide the optimization of this compound’s stability during storage?

  • Methodological Answer :

  • Degradation Pathways : Use LC-MS to identify byproducts (e.g., deiodination or oxidation products) .
  • Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N2) to suppress radical-mediated decomposition .
  • Storage Conditions : Optimize temperature (-20°C vs. 4°C) and light exposure using stability-indicating assays .

Properties

IUPAC Name

3-iodo-5-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBPUUXVMMBKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702869-07-5
Record name 3-iodo-5-methylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.